N(6)-carboxymethyllysine is a natural product found in Sagittaria pygmaea and Saccharomyces cerevisiae with data available.
N(6)-Carboxymethyllysine is a lysine derivative found in proteins where the epsilon nitrogen of the amino acid residue is modified by a carboxymethyl group. This advanced glycation end product (AGE) is elevated in certain diseases and is associated with aging.
N(6)-carboxymethyllysine
CAS No.: 5746-04-3
Cat. No.: VC21538838
Molecular Formula: C8H16N2O4
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5746-04-3 |
---|---|
Molecular Formula | C8H16N2O4 |
Molecular Weight | 204.22 g/mol |
IUPAC Name | (2S)-2-amino-6-(carboxymethylamino)hexanoic acid |
Standard InChI | InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1 |
Standard InChI Key | NUXSIDPKKIEIMI-LURJTMIESA-N |
Isomeric SMILES | C(CCNCC(=O)O)C[C@@H](C(=O)O)N |
SMILES | C(CCNCC(=O)O)CC(C(=O)O)N |
Canonical SMILES | C(CCNCC(=O)O)CC(C(=O)O)N |
Chemical Structure and Properties
N(6)-carboxymethyllysine is a lysine derivative characterized by a carboxymethyl group attached to the epsilon nitrogen (N6 position) of the lysine side chain. This modification fundamentally alters the amino acid's biochemical behavior and interactions within biological systems. Chemically, N(6)-carboxymethyllysine has a molecular formula of C8H16N2O4 and a molecular weight of 204.22 g/mol . Its structure can be classified as an L-lysine derivative and a non-proteinogenic L-alpha-amino acid that has been identified in various organisms including Sagittaria pygmaea and Saccharomyces cerevisiae .
The compound exhibits specific physical properties that influence its behavior in biological systems. According to available data, N(6)-carboxymethyllysine has a melting point of approximately 280°C (with decomposition) and a calculated boiling point of 428.9°C at 760 mmHg . Its physical characteristics include:
Property | Value |
---|---|
Molecular Formula | C8H16N2O4 |
Molecular Weight | 204.22364 g/mol |
LogP | -1.17 |
H-bond Acceptors | 6 |
H-bond Donors | 5 |
Freely Rotating Bonds | 9 |
Index of Refraction | 1.518 |
Molar Refractivity | 49.32 cm³ |
These properties contribute to the compound's solubility profile and its interactions with biological macromolecules, particularly proteins where it commonly forms as a post-translational modification .
Formation and Metabolism
N(6)-carboxymethyllysine is formed through the non-enzymatic reaction between lysine residues and reducing sugars under physiological conditions. This process, known as glycation, represents a significant pathway in the formation of advanced glycation end products (AGEs) in the body. The formation occurs through multiple pathways, including direct glycation reactions and oxidative stress mechanisms, making N(6)-carboxymethyllysine both a glycoxidation and glycation product.
Research has demonstrated that N(6)-carboxymethyllysine can accumulate in tissues over time as a result of normal metabolic processes and dietary intake of pre-formed AGEs. This accumulation has significant implications for tissue function and may contribute to age-related pathologies and chronic diseases.
Recent studies have also identified metabolic pathways for N(6)-carboxymethyllysine degradation. A study published in the Journal of Agricultural and Food Chemistry confirmed that intestinal bacteria can metabolize N(6)-carboxymethyllysine under anaerobic conditions . The research identified several bacterial metabolites including:
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N-carboxymethylcadaverine (CM-CAD)
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N-carboxymethylaminopentanoic acid (CM-APA)
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N-carboxymethyl-Δ1-piperideinium ion
Biological Significance
N(6)-carboxymethyllysine plays a substantial role in various biological processes and pathological conditions. Its presence in tissues serves as a marker for protein damage resulting from glycation and oxidative stress. The accumulation of N(6)-carboxymethyllysine can modify protein structure and function, potentially leading to cellular dysfunction and tissue damage.
One of the primary mechanisms through which N(6)-carboxymethyllysine exerts its biological effects is through interaction with the receptor for advanced glycation end products (RAGE). This interaction can trigger inflammatory cascades and oxidative stress responses that contribute to disease pathogenesis . For example, a study examining diabetic nephropathy found that N(6)-carboxymethyllysine significantly impacts NF-κB gene expression and tumor necrosis factor (TNF) production .
The research demonstrated that patients with diabetic nephropathy showed hyper-responsiveness to N(6)-carboxymethyllysine compared to healthy controls. Specifically, the CML-induced fold change in NF-κB gene expression was significantly different among the study groups (P=5.4×10^-5), and the CML-induced fold change in TNF levels also showed significant differences (P=4.3×10^-8) . These findings suggest that N(6)-carboxymethyllysine may play a critical role in the inflammatory processes associated with diabetic complications.
Clinical Relevance in Disease States
Multiple Sclerosis
Research has investigated the role of N(6)-carboxymethyllysine in multiple sclerosis (MS), a chronic neurological disorder. A comparative study examined serum concentrations of N(6)-carboxymethyllysine in MS patients versus healthy controls. The results, as shown in the table below, demonstrate significantly elevated levels in MS patients:
Parameter (mean ± SD) | MS patients (n = 45) | Control group (n = 31) | P-value |
---|---|---|---|
CML [ng/ml] | 28.86 ±9.40 | 24.06 ±10.33 | 0.031 |
Detection and Quantification Methods
The precise measurement of N(6)-carboxymethyllysine in biological samples is essential for research and potential clinical applications. Various analytical techniques have been developed to quantify this compound in different biological matrices.
ELISA-Based Detection
Enzyme-linked immunosorbent assay (ELISA) represents one of the most widely used methods for N(6)-carboxymethyllysine quantification. Commercial ELISA kits, such as the N(6)-Carboxymethyllysine (CML) ELISA Kit described in the search results, offer a sensitive and specific approach to measuring N(6)-carboxymethyllysine levels in serum, plasma, and tissue culture supernatants .
These kits typically provide the following specifications:
Feature | Specification |
---|---|
Detection Range | 0.78-50 ng/mL |
Detection Method | Competitive |
Sample Types | Serum, plasma, tissue culture supernatants |
Components | Microplate, standards, sample diluents, detection reagents |
The competitive ELISA methodology offers high sensitivity for N(6)-carboxymethyllysine detection, making it suitable for research investigating the role of advanced glycation end products in disease pathogenesis .
Research Applications
N(6)-carboxymethyllysine has numerous applications in scientific research, particularly in the fields of diabetes, aging, and inflammatory disorders. As a marker for advanced glycation end products, it serves as a valuable tool for investigating the role of glycation in disease pathogenesis.
Research applications include:
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Biomarker development for diabetic complications: N(6)-carboxymethyllysine levels may serve as indicators of disease progression or treatment efficacy in conditions like diabetic nephropathy .
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Investigation of inflammatory pathways: Studies examining the interaction between N(6)-carboxymethyllysine and receptor for advanced glycation end products (RAGE) provide insights into inflammatory signaling mechanisms .
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Nutritional research: As N(6)-carboxymethyllysine can be formed during food processing and cooking, its measurement helps evaluate dietary AGE intake and potential health impacts.
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Aging research: The accumulation of N(6)-carboxymethyllysine in tissues over time makes it a potential biomarker for aging processes and age-related diseases.
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